2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has explored the synthesis of various thiophene derivatives with potential antimicrobial properties. For instance, the study on the synthesis, characterization, and antimicrobial activity of Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide highlights the antimicrobial potential of thiophene derivatives through the Gewald reaction. These compounds were found to exhibit antimicrobial activity, suggesting potential for similar compounds like 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in antimicrobial applications (Arora et al., 2012).
Antitumor and Anticancer Applications
Compounds structurally related to this compound have been synthesized and evaluated for their antitumor and anticancer activities. A notable study synthesized novel diarylsulfonylurea derivatives, revealing that some compounds exhibited broad-spectrum antitumor activity. This suggests potential applications in cancer therapy for structurally related compounds (El-Sherbeny et al., 2010).
Nonlinear Optical Materials
The synthesis of sulfone-substituted thiophene chromophores, including phenylsulfonyl groups, has been studied for their efficient second-order optical nonlinearities, high thermal stability, and good transparency. These properties are essential for applications as nonlinear optical materials, indicating potential utility in photonic and optoelectronic devices (Chou et al., 1996).
Anti-Inflammatory Agents
Thiophene derivatives have also been investigated for their anti-inflammatory properties. A study on the synthesis and biological evaluation of certain cyclohexane-1-carboxamides as apoptosis inducers suggests that structurally related compounds could serve as effective anti-inflammatory agents, offering a potential therapeutic avenue for treating inflammation-related conditions (Abd-Allah & Elshafie, 2018).
Future Directions
Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . They are used by medicinal chemists to develop advanced compounds with diverse biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the disease condition being treated.
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their wide range of therapeutic properties . The downstream effects would depend on the specific pathway being affected.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the disease condition being treated. Thiophene derivatives are known to have a wide range of therapeutic properties, indicating that they can have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-[[2-(benzenesulfonyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c19-17(22)16-13-9-5-2-6-10-14(13)25-18(16)20-15(21)11-26(23,24)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJNXCSHWHEWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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